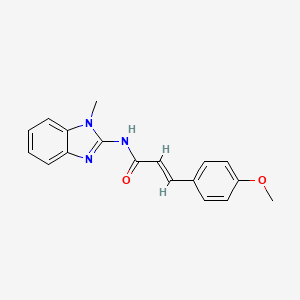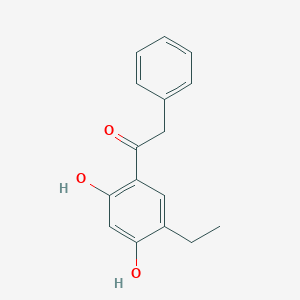![molecular formula C14H12FN3OS B5856666 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MP-CPT, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the enzyme checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle regulation. MP-CPT has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
CHK1 is a key regulator of the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the formation of cancerous cells. 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide inhibits CHK1 by binding to its ATP-binding site, preventing its activity and leading to cell cycle arrest and DNA damage. This ultimately results in the death of cancer cells.
Biochemical and physiological effects:
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of other chemotherapy drugs, such as gemcitabine and cisplatin. In addition, 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potency and specificity for CHK1 inhibition. It has also been shown to have low toxicity in normal cells. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
Future research on 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could focus on its potential as a combination therapy with other chemotherapy drugs, as well as its use in treating inflammatory diseases. Additionally, further studies could investigate the mechanisms of resistance to 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide and how to overcome them. Finally, research could explore the potential of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide as a diagnostic tool for cancer, as CHK1 is overexpressed in many cancer types.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form 4-fluoro-N-(4-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with thionyl chloride to yield 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential as an anti-cancer agent. Its ability to inhibit CHK1 makes it a promising candidate for use in combination with other chemotherapy drugs to enhance their effectiveness. 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has shown activity against a range of cancer types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPNRGJQDHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)




![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)